2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide
CAS No.: 113853-92-2
Cat. No.: VC20750810
Molecular Formula: C10H14BrNO2
Molecular Weight: 260.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 113853-92-2 |
---|---|
Molecular Formula | C10H14BrNO2 |
Molecular Weight | 260.13 g/mol |
IUPAC Name | 2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol;hydrobromide |
Standard InChI | InChI=1S/C10H13NO2.BrH/c12-9-4-7-2-1-3-11-6-8(7)5-10(9)13;/h4-5,11-13H,1-3,6H2;1H |
Standard InChI Key | QELFRECJCWLACD-UHFFFAOYSA-N |
SMILES | C1CC2=CC(=C(C=C2CNC1)O)O.Br |
Canonical SMILES | C1CC2=CC(=C(C=C2CNC1)O)O.Br |
2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol hydrobromide is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is classified as a benzazepine derivative and has been studied for its potential therapeutic applications.
Synthesis and Characterization
The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol hydrobromide typically involves multi-step organic reactions that may include cyclization and reduction processes. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Neuropharmacological Effects: Studies have shown that benzazepines can interact with neurotransmitter systems in the brain, suggesting potential applications in treating neurological disorders.
-
Antidepressant Properties: Some derivatives of benzazepines have been explored for their antidepressant effects in preclinical studies.
Safety and Toxicology
Safety data for 2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol hydrobromide indicate that it should be handled with care due to potential toxicity. Proper safety protocols must be followed when conducting experiments involving this compound.
Applications in Research
This compound is utilized in various research contexts:
-
Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting central nervous system disorders.
-
Chemical Biology: Researchers study its interactions with biological molecules to understand its mechanism of action.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume